2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Water Quality Analysis

Scientific Field: Environmental Science & Engineering

Summary of the Application: “2-Isobutyl-2-isopropyl-1,3-dimethoxypropane” is used in the trace analysis of off-flavor/odor compounds in water. This compound is included in a group of off-flavor/odor compounds that are analyzed using gas chromatography with chemical ionization-tandem mass spectrometry .

Methods of Application: A single sample can be extracted within minutes using only 1 mL of organic solvent. The linearity of this method for analyzing MIB ranged from 4 to 200 ng·L –1, and from 0.8 to 200 ng·L –1 for the other analytes .

Results or Outcomes: Method recoveries ranged from 97% to 111% and percent relative standard deviations ranged from 3% to 9%, indicating that the method is accurate, precise, and reliable .

Application in Polymer Science

Scientific Field: Polymer Science

Summary of the Application: “2-Isobutyl-2-isopropyl-1,3-dimethoxypropane” is used as an internal donor in the synthesis of isotactic polypropylene (PP) using Ziegler-Natta catalysts .

Methods of Application: The compound is used as an internal donor aiding the catalysts involved in producing isotactic polypropylene .

Results or Outcomes: Polypropylene generated by this catalyst have good physical, organoleptic and better transparency with great appeal for applications like fiber, health care products and packaging materials .

Application in Chemical Analysis

Scientific Field: Chemical Engineering

Summary of the Application: “2-Isobutyl-2-isopropyl-1,3-dimethoxypropane” is used in the application techniques or process types defined from the occupational perspective .

Methods of Application: The compound is used in a process where a single sample can be extracted within minutes using only 1 mL of organic solvent .

Results or Outcomes: The linearity of this method for analyzing the compound ranged from 4 to 200 ng·L –1, and from 0.8 to 200 ng·L –1 for the other analytes .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: “2-Isobutyl-2-isopropyl-1,3-dimethoxypropane” is used in a process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane .

Methods of Application: The process involves several steps, including contacting iso-valderaldehyde with an aqueous solution of a hydroxide base and (m)ethanol; contacting (2Z)-2-isopropyl-5-methyl-2-hexenal with a reducing system; contacting 2-isopropyl-5-methylhexanal with formaldehyde and an inorganic base; and contacting 2-isopentyl-2-isopropylpropane-1,3-diol with a methylation agent and a base .

Results or Outcomes: The process results in the formation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane .

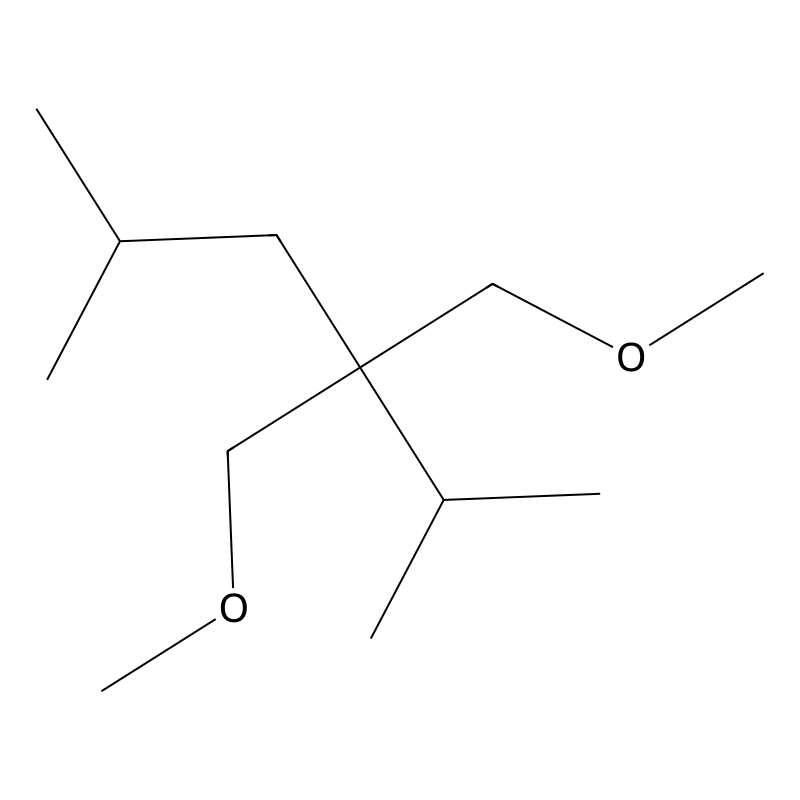

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is an organic compound with the molecular formula C₁₂H₂₆O₂. It features a branched structure characterized by two isobutyl and isopropyl groups attached to a propane backbone, along with two methoxy groups at the 1 and 3 positions. This compound is notable for its unique structural configuration, which contributes to its distinct chemical properties and potential applications in various fields.

The chemical behavior of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane includes several types of reactions:

- Esterification: It can undergo esterification reactions, where it reacts with acids to form esters.

- Dehydration: Under certain conditions, it can lose water to form alkenes or other derivatives.

- Reduction: The methoxy groups can be reduced under specific catalytic conditions to yield alcohols or other functional groups.

These reactions enable the compound to be utilized in synthesizing more complex molecules or as intermediates in various chemical processes .

The synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane can be achieved through several methods:

- Base-Catalyzed Reactions:

- Reductive Processes:

- Methylation Reactions:

These methods highlight the versatility of synthetic pathways available for producing this compound.

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane has potential applications across several domains:

- Chemical Intermediates: It can serve as a precursor for synthesizing more complex organic compounds.

- Solvents: Due to its chemical properties, it may be used as a solvent in various industrial applications.

- Pharmaceuticals: Its unique structure suggests possible roles in drug formulation and development, particularly in creating new therapeutic agents .

Studies on the interactions of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane with other chemicals are essential for understanding its behavior in various environments. Interaction studies have shown that this compound may engage in hydrogen bonding due to its methoxy groups, influencing its solubility and reactivity with other substances. Further research is required to characterize these interactions comprehensively and assess their implications for practical applications .

Several compounds share structural similarities with 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-2-isopropyl-1,3-dimethoxypropane | Contains methyl instead of isobutyl group | Less steric hindrance compared to isobutyl |

| 2-Pentyl-2-isopropyl-1,3-dimethoxypropane | Features a pentyl group instead | Longer carbon chain alters physical properties |

| 1,3-Dimethoxybutane | Simpler structure without branched alkyl groups | Lacks complexity found in branched compounds |

The uniqueness of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane lies in its branched structure and specific arrangement of functional groups, which may impart distinct chemical and physical properties not found in simpler analogs.

XLogP3

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard